2,4',5-Trichlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65075-00-5 |
|---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H |
InChI Key |
FZBSTAVCYOMFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Environmental Formation Mechanisms of Chlorinated Diphenyl Ethers
Chemical Synthesis Methodologies for Chlorinated Diphenyl Ether Congeners
The targeted synthesis of specific chlorinated diphenyl ether (CDE) congeners, such as 2,4',5-Trichlorodiphenyl ether, relies on established principles of organic chemistry. Methodologies can be broadly categorized into two approaches: the direct chlorination of a parent diphenyl ether molecule or the construction of the ether linkage from pre-chlorinated precursors.
Direct halogenation of an existing diphenyl ether molecule is a fundamental approach to introduce chlorine atoms onto the aromatic rings. This process is an electrophilic aromatic substitution reaction. The regioselectivity of the chlorination—that is, the specific positions on the phenyl rings where chlorine atoms are added—is governed by the directing effects of the ether oxygen and any existing substituents. The ether group itself is an ortho-, para-director, meaning it activates these positions for electrophilic attack.
Recent advances in organic synthesis have focused on using directing groups to achieve highly specific C–H bond halogenation, allowing for precise control over the resulting isomer. rsc.org These strategies can guide halogenating agents to a particular position on the aromatic ring, which is crucial for synthesizing a specific congener from a less-chlorinated precursor. rsc.org For instance, the chlorination of 2,5-dichlorophenol (B122974) can be controlled to produce 2,4,5-trichlorophenol (B144370), a key intermediate, by using a liquid inert polar aprotic reaction medium and a Lewis acid catalyst. google.com
The most prominent method for constructing the diaryl ether core is the Ullmann condensation, a copper-catalyzed reaction that forms an ether bond between an aryl halide and a phenol (B47542). wikipedia.orgscielo.org.mx The traditional Ullmann ether synthesis involves reacting an alkali metal salt of a phenol (a phenoxide) with an aryl halide at high temperatures (often over 200°C) in the presence of a copper catalyst, such as copper powder or copper salts. wikipedia.orgscielo.org.mxgoogle.com
The synthesis of a specific CDE like this compound would involve reacting a corresponding chlorinated phenoxide with a chlorinated benzene (B151609). For example, potassium 2,4-dichlorophenoxide could be reacted with 1-chloro-4-nitrobenzene (B41953) in the presence of a copper catalyst to form a trichlorinated nitrodiphenyl ether, which can then be further modified. Modern variations of the Ullmann reaction have been developed to proceed under milder conditions using soluble copper catalysts, different bases, and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.orgmdpi.com
| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions | Primary Product |
|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide (e.g., Bromobenzene) and Phenol | Copper (Cu) or Copper Salts (e.g., CuCl, CuO-NPs) and a Base (e.g., KOH, Cs₂CO₃) | High temperatures (100-220°C); often in a polar aprotic solvent (e.g., DMF, Pyridine) | Diaryl Ether |
| Directed Halogenation | Arene (e.g., Diphenyl ether) | Halogenating agent (e.g., Cl₂, halosuccinimide) and often a Lewis acid catalyst | Mild conditions, specific solvent systems to control regioselectivity | Halogenated Arene |
Environmental and Biogenic Formation Pathways
Chlorinated diphenyl ethers are not only produced synthetically but are also formed unintentionally through various environmental and industrial processes.
A significant environmental source of chlorinated diphenyl ethers is the biotransformation of precursor compounds. The widely used antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a well-documented precursor. nih.govnih.gov Although triclosan itself is a chlorinated hydroxydiphenyl ether, its degradation in the environment can lead to the formation of other CDEs.
| Precursor | Transformation Process | Key Metabolite/Product | Environmental Compartment |
|---|---|---|---|
| Triclosan | Microbial Methylation | Methyl Triclosan | Wastewater Treatment Plants, Rivers, Soil |
| Triclosan | Ether Bond Cleavage (Biotic/Abiotic) | 2,4-Dichlorophenol (B122985), 4-Chlorocatechol | Wastewater, Human Metabolism |
| Triclosan | Reaction with Chlorine | Chlorinated Triclosan Derivatives (CTDs) | Water Disinfection Facilities, Wastewater Effluents |
Chlorinated diphenyl ethers can be formed as unintentional byproducts during various industrial processes that involve high temperatures and the presence of chlorine and organic precursors. The manufacturing of certain chemicals, such as chlorophenols and chlorobenzenes, can lead to the incidental synthesis of CDEs. cdc.gov For example, the high-pressure hydrolysis of chlorobenzene (B131634) to produce phenol can generate diphenyl ether as a significant side product, which can then be chlorinated in subsequent process steps. wikipedia.org
Combustion processes, particularly the incineration of municipal and industrial waste containing chlorine (e.g., from polyvinyl chloride, PVC), are known sources of chlorinated aromatic compounds. nih.gov The presence of chlorine, organic matter, and metal catalysts (like copper) in incinerators can create conditions suitable for the formation of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and related compounds, including CDEs, through precursor reactions involving chlorinated phenols. nih.govresearchgate.net Similarly, water disinfection processes that use chlorine can lead to the formation of various disinfection by-products (DBPs) when the chlorine reacts with natural organic matter present in the water. nih.gov
Environmental Fate and Distribution Dynamics of 2,4 ,5 Trichlorodiphenyl Ether
Environmental Partitioning and Mass Transfer Processes
The environmental distribution of 2,4',5-Trichlorodiphenyl ether is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, and sediment. As part of the Polychlorinated Diphenyl Ether (PCDE) family, its behavior is largely influenced by the degree of chlorination. PCDEs are known to be widely present in various environmental compartments, including the atmosphere, water, sediment, and soil. nih.gov
Distribution Across Atmospheric Compartments
Once in the atmosphere, PCDEs are distributed between the gas phase and particulate matter. This partitioning is crucial for determining their atmospheric residence time and potential for long-range transport. nih.gov The distribution is heavily dependent on the compound's volatility and the ambient temperature.
Lower chlorinated PCDEs, such as trichlorodiphenyl ethers, are relatively more volatile than their more highly chlorinated counterparts. Consequently, a significant fraction of this compound is expected to exist in the gas phase. However, like other semi-volatile organic compounds, it will also adsorb to airborne particulate matter. This gas-particle partitioning is a dynamic equilibrium; congeners with very large octanol-air partition coefficients may be emitted in the gas phase and can remain there for extended periods before reaching equilibrium with atmospheric particles. nih.gov This phenomenon can influence their transport, allowing for potential gas-phase transport of even less volatile compounds over long distances. nih.gov
Aquatic System Speciation and Sediment Accumulation
In aquatic environments, the behavior of this compound is primarily dictated by its low water solubility and high hydrophobicity (tendency to avoid water). Due to their hydrophobic nature, PCDEs preferentially move from the water column to accumulate in sediments. nih.govencyclopedia.pub This process is driven by the compound's affinity for the organic carbon present in sediment and suspended particulate matter.
Studies have consistently shown that PCDE concentrations are significantly higher in sediments than in the overlying water. nih.gov For instance, total PCDE concentrations have been measured in water from 0.351–1800 ng/L, while in sediment, they can range from undetectable to as high as 3,980,000 ng/g dry weight. nih.gov Lower chlorinated PCDEs, including trichlorodiphenyl ethers, have comparatively higher water solubility than more chlorinated congeners, making them more readily transferable to the aqueous phase, though their ultimate fate is still predominantly accumulation in sediment. nih.gov Sediments, therefore, act as a major sink for these contaminants in aquatic systems. vliz.be The partitioning process is also influenced by the particulate organic carbon (POC) content in the water, with higher POC content leading to greater partitioning onto particles. nih.gov
Terrestrial System Mobility and Adsorption
When introduced into terrestrial environments, this compound is expected to exhibit limited mobility due to its strong tendency to adsorb to soil particles. The primary factor governing this adsorption is the organic matter content of the soil. californiaagriculture.orgnih.gov Pesticides and other organic chemicals with high hydrophobicity bind tightly to the organic fraction of soil, which immobilizes them and reduces their potential to leach into groundwater. californiaagriculture.org
The mobility of organic pollutants in soil is inversely related to their adsorption strength. For compounds like PCDEs, strong adsorption results in low mobility. californiaagriculture.org While lower chlorinated congeners are generally more mobile than highly chlorinated ones, trichlorodiphenyl ethers are still expected to be significantly retained in the upper soil layers. nih.gov The movement that does occur is often associated with soil erosion and runoff events rather than leaching through the soil profile. The properties of the soil, such as texture (sand, silt, clay content) and the amount of organic matter, play a crucial role in determining the extent of adsorption and subsequent mobility. californiaagriculture.orgcwejournal.org
Environmental Persistence and Longevity Assessment
Polychlorinated diphenyl ethers are recognized as persistent organic pollutants (POPs) due to their resistance to degradation in the environment. nih.gov This persistence means that once released, this compound can remain in ecosystems for extended periods. Degradation can occur through biological processes (biodegradation) and abiotic processes (e.g., photolysis), but these are generally slow for PCDEs.
The persistence of a specific PCDE congener is related to its chemical structure, particularly the number and position of chlorine atoms. In general, higher-chlorinated congeners are more resistant to degradation. While specific half-life data for this compound is scarce, studies on similar persistent compounds like Polychlorinated Biphenyls (PCBs) show that intrinsic elimination half-lives can range from several years to over a decade. nih.govnih.gov For example, the estimated intrinsic half-life for PCB-52 (a trichlorobiphenyl) is 2.6 years, while for the more chlorinated PCB-170, it is 15.5 years. nih.gov PCDEs can undergo biotransformation in the environment, being metabolized into other pollutants like hydroxylated and methoxylated PCDEs. nih.govnih.gov
Bioaccumulation Potential and Trophic Transfer in Ecological Systems
A key environmental concern with PCDEs, including this compound, is their potential to bioaccumulate in living organisms and biomagnify through food webs. nih.gov Bioaccumulation refers to the net uptake of a chemical from all sources (water, food, air) into an organism, leading to concentrations higher than in the surrounding environment.
The high lipophilicity (affinity for fats) of PCDEs causes them to accumulate in the fatty tissues of organisms. encyclopedia.pub The potential for a chemical to bioaccumulate is often indicated by its bioaccumulation factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Studies on various PCDE congeners in a simulated aquatic food chain have shown that BCF values generally increase with the number of chlorine atoms. acs.orgnih.gov
Once in an organism, PCDEs can be transferred to predators, leading to biomagnification, where the concentration of the contaminant increases at successively higher levels in the food chain. researchgate.net Biomagnification factors (BMFs) greater than 1.0 indicate that the chemical is biomagnifying. acs.org Research has demonstrated that many PCDE congeners have the ability to biomagnify, with BMFs comparable to those of well-known persistent pollutants like PCBs and Polybrominated Diphenyl Ethers (PBDEs). acs.orgnih.govnih.gov
| Organism | PCDE Congener | Log BCF (L/kg w.w.) |
|---|---|---|
| S. obliquus (Algae) | CDE 15 (Di-CDE) | 3.05 |
| CDE 33 (Tri-CDE) | 3.21 | |
| CDE 126 (Penta-CDE) | 3.58 | |
| D. magna (Water Flea) | CDE 15 (Di-CDE) | 3.41 |
| CDE 33 (Tri-CDE) | 3.59 | |
| CDE 126 (Penta-CDE) | 3.91 | |
| D. rerio (Zebrafish) | CDE 15 (Di-CDE) | 2.51 |
| CDE 33 (Tri-CDE) | 2.64 | |
| CDE 126 (Penta-CDE) | 2.79 |
Degradation and Transformation Processes of 2,4 ,5 Trichlorodiphenyl Ether
Biotic Transformation Mechanisms
The primary mechanism for the environmental breakdown of persistent chlorinated aromatic compounds like 2,4',5-trichlorodiphenyl ether is biotic transformation mediated by microorganisms. Both bacteria and fungi have evolved diverse enzymatic systems capable of attacking the stable chemical structure of these pollutants, leading to their partial or complete degradation.
Microorganisms employ distinct strategies to metabolize chlorinated aromatic ethers. Bacteria typically utilize specific intracellular enzymatic pathways, often initiated by dioxygenase enzymes, whereas fungi often employ powerful, non-specific extracellular enzymes.
Bacteria capable of degrading diphenyl ethers often initiate the attack through a dihydroxylation of one of the aromatic rings. The bacterium Sphingomonas sp. strain SS3, which can utilize diphenyl ether and its monohalogenated derivatives as a sole carbon and energy source, serves as a key model for this process. nih.govnih.gov The initial enzymatic attack involves a 1,2-dioxygenation, which targets the carbon atoms adjacent to the ether linkage. This reaction forms an unstable angular diol, which spontaneously rearranges, leading to the cleavage of the ether bond. nih.govresearchgate.net
This cleavage results in the formation of a chlorinated phenol (B47542) and a corresponding chlorinated catechol. For this compound, this would likely yield metabolites such as 2,4-dichlorophenol (B122985) and 5-chloro-4-hydroxyphenol. These intermediates can then be funneled into central metabolic pathways, such as the 3-oxoadipate (B1233008) pathway, for complete mineralization. nih.govnih.gov Several bacterial genera have been identified with the ability to degrade diphenyl ethers or the structurally similar biphenyls. researchgate.net
Table 1: Examples of Bacterial Genera Involved in Diphenyl Ether and Biphenyl (B1667301) Degradation
| Genus | Degradation Capability | Reference |
| Sphingomonas | Degrades diphenyl ether and its monohalogenated derivatives. | nih.govnih.gov |
| Burkholderia | Degrades PCBs via the biphenyl pathway. | researchgate.net |
| Rhodococcus | Degrades PCBs via the biphenyl pathway. | researchgate.net |
| Pseudomonas | Degrades PCBs and can utilize 2,4-dichlorophenol. | researchgate.net |
Fungi, particularly white-rot fungi, are highly effective at degrading a wide range of persistent organic pollutants due to their non-specific ligninolytic enzyme systems. mdpi.com These fungi secrete powerful extracellular enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccases, which generate highly reactive radicals that can oxidize recalcitrant molecules. nih.gov
The white-rot fungus Trametes versicolor has been shown to transform diphenyl ether and its halogenated derivatives. researchgate.net The degradation process typically begins with hydroxylation of one of the aromatic rings, a reaction often mediated by intracellular cytochrome P450 monooxygenases. researchgate.net This is followed by cleavage of the hydroxylated ring, leading to the formation of phenoxymuconic acid-type derivatives. researchgate.net This strategy allows fungi to attack even highly chlorinated compounds that may be resistant to bacterial degradation. nih.gov
Table 2: Examples of Fungi Involved in Degradation of Aromatic Pollutants
| Fungus | Degradation Capability | Reference |
| Trametes versicolor | Transforms diphenyl ether and its halogenated derivatives. | researchgate.net |
| Pleurotus ostreatus | Degrades complex mixtures of PCBs, including highly chlorinated congeners. | nih.gov |
| Phanerochaete chrysosporium | Mineralizes various chlorinated phenols using ligninolytic enzymes. | |
| Phlebia lindtneri | Capable of co-metabolically degrading decabromodiphenyl ether (BDE-209). | researchgate.net |
The microbial degradation of chlorinated diphenyl ethers is dependent on specific and powerful enzyme systems.
Bacterial Dioxygenases : In bacteria like Sphingomonas, the key initiating enzymes are angular dioxygenases. nih.govasm.org These multicomponent enzymes catalyze the insertion of both atoms of molecular oxygen into one of the aromatic rings at the carbon atom adjacent to the ether bridge and a neighboring carbon. This angular attack destabilizes the ether linkage, facilitating its cleavage, which is a critical first step in the degradation cascade. nih.gov
Fungal Ligninolytic Enzymes and Cytochrome P450 : In fungi, a combination of extracellular and intracellular enzymes is involved.
Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) : These heme-containing peroxidases are secreted extracellularly. They oxidize substrates via radical-mediated reactions, enabling the degradation of a very broad range of compounds that are not specific enzyme substrates. mdpi.comnih.gov
Laccases : These copper-containing oxidases can also oxidize phenolic compounds and, in the presence of mediator molecules, non-phenolic compounds as well.
Cytochrome P450 Monooxygenases : These are intracellular enzymes that catalyze the insertion of one atom of oxygen into the substrate, typically forming hydroxylated intermediates. This hydroxylation is a key initial step in the fungal metabolism of diphenyl ethers, making the aromatic ring more susceptible to subsequent cleavage. researchgate.net
Based on the enzymatic systems described, a putative metabolic pathway for this compound can be proposed. The initial attack would likely differ between bacteria and fungi.
Bacterial Pathway : An angular dioxygenase would attack one of the rings, leading to ether bond cleavage. Depending on which ring is attacked, this would generate distinct chlorinated phenols and catechols. For instance, attack on the 2,4-dichloro-substituted ring could yield 2,4-dichlorophenol and 4-chlorocatechol. These intermediates would then undergo further degradation, including ring cleavage.
Fungal Pathway : The process would likely start with cytochrome P450-mediated hydroxylation of one of the benzene (B151609) rings. This would be followed by cleavage of the hydroxylated ring by other enzymes. The resulting metabolites, such as chlorinated phenoxymuconic acids, would be further processed. Fungi may also produce conjugated metabolites, such as glycosides, to detoxify and sequester intermediates. researchgate.net
Table 3: Potential Intermediate Metabolites from the Degradation of this compound
| Proposed Metabolite | Generating Microbe Type | Precursor Step | Reference (Analogous Compound) |
| 2,4-Dichlorophenol | Bacterium | Ether bond cleavage | nih.gov |
| 4-Chlorocatechol | Bacterium | Dihydroxylation and ether cleavage | nih.gov |
| 5-Chlorophenol | Bacterium | Ether bond cleavage | nih.gov |
| Hydroxylated Trichlorodiphenyl Ether | Fungus | Cytochrome P450 monooxygenase activity | researchgate.net |
| Chlorinated Phenoxymuconic Acid | Fungus | Ring cleavage of hydroxylated intermediate | researchgate.net |
The rate and extent of the biotic degradation of this compound in the environment are controlled by several key factors.
Redox Conditions : The presence or absence of oxygen dictates which metabolic pathways are active.
Aerobic Conditions : Under aerobic conditions, degradation is initiated by oxygen-requiring enzymes like dioxygenases and monooxygenases, leading to ether cleavage and aromatic ring fission. mdpi.com This pathway can lead to complete mineralization.
Anaerobic Conditions : In anoxic environments like deep sediments, the primary transformation pathway for highly halogenated aromatics is reductive dehalogenation. nih.govnih.gov In this process, bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. This process is generally slower but can be a crucial first step, as lower chlorinated congeners are often more susceptible to subsequent aerobic degradation. epa.govresearchgate.net
Nutrient Availability : The metabolic activity of degrading microorganisms is highly dependent on the availability of nutrients. For white-rot fungi, the production of ligninolytic enzymes is often triggered by nutrient limitation, particularly nitrogen limitation. nih.gov In bacterial systems, the presence of a more easily degradable primary carbon source can sometimes enhance the co-metabolism of the pollutant.
Microbial Degradation Pathways
Abiotic Transformation Mechanisms
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For this compound, these mechanisms primarily include reactions initiated by light (photochemical), reactive oxygen species (oxidative), and high temperatures (pyrolytic), as well as its stability in water (hydrolytic).
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of PCDEs in the environment. nih.gov The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine (C-Cl) bonds, a primary step in the degradation of chlorinated aromatic compounds. Studies on related compounds, such as the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), show that the primary photochemical step can involve both photoionization and the heterolytic cleavage of a C-Cl bond. rsc.org This process typically results in the substitution of chlorine atoms with hydroxyl groups. rsc.org
For chlorinated diphenyl ethers, photolysis can lead to several products. For instance, the photolysis of triclosan (B1682465) (2,4,4'-trichloro-2'-hydroxydiphenyl ether), a structurally similar compound, is known to produce 2,4-dichlorophenol and 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) through intramolecular cyclization. umn.edu It is plausible that this compound follows analogous pathways, leading to reductive dechlorination (loss of a chlorine atom) to form dichlorodiphenyl ethers, hydroxylation to form hydroxylated derivatives, and intramolecular cyclization to yield dichlorinated dibenzofurans.
Table 1: Potential Photochemical Degradation Pathways of Chlorinated Aromatic Compounds
| Precursor Compound | Primary Photochemical Process | Major Transformation Products |
|---|---|---|
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C-Cl bond cleavage, Photoionization | Products of chlorine substitution by a hydroxyl group rsc.org |
| Triclosan | C-Cl bond cleavage, Intramolecular cyclization | 2,4-Dichlorophenol, 2,8-Dichlorodibenzo-p-dioxin umn.edu |
In the atmosphere, the primary degradation pathway for many organic pollutants is oxidation by photochemically produced hydroxyl radicals (•OH). epa.govnih.gov These highly reactive species can add to the aromatic rings of chlorinated compounds, leading to the formation of hydroxylated products. nih.gov
Based on these analogues, it is expected that this compound will undergo oxidative transformation in the atmosphere and in aquatic environments where hydroxyl radicals are present. The primary products would likely be various isomers of hydroxylated trichlorodiphenyl ether.
Pyrolysis, or thermal decomposition in the absence of sufficient oxygen, is a critical transformation process for PCDEs, particularly in settings such as municipal waste incineration. nih.govnih.gov This process is a well-known source of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov
During pyrolysis at temperatures between 430°C and 470°C, chlorinated precursors can undergo intramolecular cyclization reactions to form PCDFs. nih.govresearchgate.net Research has shown that for chlorinated compounds, the formation of PCDFs is often favored over PCDDs. nih.govresearchgate.net For instance, the pyrolysis of waste containing high levels of chlorine and copper can result in the formation of up to 400 times more PCDFs than PCDDs. nih.govresearchgate.net The thermal treatment of 2,4,5-trichlorophenol (B144370), a potential precursor and structural relative, demonstrates a high rate of formation for tetrachlorodibenzo-p-dioxin at 600°C. nih.gov
Therefore, the pyrolytic transformation of this compound is expected to be a significant pathway for the formation of trichlorinated and other polychlorinated dibenzofurans and, to a lesser extent, dibenzo-p-dioxins.
Table 2: Byproducts from Pyrolysis of Chlorinated Compounds
| Precursor/Feed Material | Temperature Range (°C) | Key Byproducts |
|---|---|---|
| Shredder Waste (high Cl, Cu) | 430 - 470 | PCDDs and PCDFs (PCDF >> PCDD) nih.govresearchgate.net |
| 2,4,5-Trichlorophenol | 600 | Tetrachlorodibenzo-p-dioxin nih.gov |
Identification and Structural Elucidation of Transformation Products
The identification of transformation products is crucial for understanding the environmental fate and potential toxicity of this compound. Based on the degradation pathways of analogous compounds, a range of products can be predicted.
Photochemical Degradation Products: The primary products are expected to be dechlorinated and hydroxylated derivatives. Reductive dechlorination would yield dichlorodiphenyl ethers. Hydroxylation would result in the formation of various isomers of trichloromonohydroxydiphenyl ether. A key transformation pathway for PCDEs is also intramolecular cyclization following a dechlorination step, which would lead to the formation of dichlorinated dibenzofurans. nih.govumn.edu
Oxidative Transformation Products: The reaction with hydroxyl radicals is anticipated to produce hydroxylated metabolites. nih.gov The main products would be isomers of trichlorohydroxydiphenyl ether, formed by the addition of a hydroxyl group to one of the aromatic rings. nih.govnih.gov
Pyrolytic Transformation Products: High-temperature decomposition is known to generate persistent and highly toxic byproducts. nih.gov The primary transformation products from the pyrolysis of this compound are expected to be various congeners of polychlorinated dibenzofurans (PCDFs) and, to a lesser extent, polychlorinated dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net
The structural elucidation of these products typically involves advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC/MS). nih.gov
Table 3: Summary of Identified and Expected Transformation Products
| Transformation Process | Product Class | Specific Examples (from analogues or inferred) |
|---|---|---|
| Photochemical Degradation | Dechlorinated Ethers | Dichlorodiphenyl ethers |
| Hydroxylated Ethers | Trichloromonohydroxydiphenyl ethers | |
| Furan-type compounds | Dichlorodibenzofurans nih.gov | |
| Oxidative Transformation | Hydroxylated Ethers | Trichlorohydroxydiphenyl ethers nih.gov |
| Pyrolytic Transformation | Polychlorinated Dibenzofurans (PCDFs) | Trichlorodibenzofurans, Tetrachlorodibenzofurans nih.govresearchgate.net |
Advanced Analytical Methodologies for 2,4 ,5 Trichlorodiphenyl Ether Research
Sample Preparation and Extraction Techniques for Environmental Matrices
The accurate analysis of 2,4',5-Trichlorodiphenyl ether in environmental samples, such as soil, water, and sediment, necessitates robust sample preparation and extraction techniques to isolate the analyte from complex matrices. These methods are designed to concentrate the target compound and remove interfering substances, thereby enhancing the sensitivity and reliability of subsequent analyses.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized technique for the preconcentration of organic pollutants from aqueous samples. researchgate.netthermofisher.com While specific protocols for this compound are not extensively documented, methodologies developed for structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provide a strong framework.
For the extraction of chlorinated hydrocarbons from water, SPE cartridges packed with C18-bonded silica are commonly employed. nih.gov The general procedure involves conditioning the cartridge with a solvent such as methanol, followed by water. The aqueous sample is then passed through the cartridge, where the nonpolar this compound adsorbs to the C18 stationary phase. After washing the cartridge to remove polar impurities, the analyte is eluted with a nonpolar solvent like hexane or a mixture of hexane and dichloromethane. nih.gov
Table 1: Representative Solid-Phase Extraction Protocol for Chlorinated Compounds in Water
| Step | Procedure |
| Cartridge Conditioning | 1. Pass 5 mL of methanol through the C18 cartridge. 2. Pass 5 mL of deionized water through the cartridge. |
| Sample Loading | Pass the water sample (e.g., 1 L) through the conditioned cartridge at a controlled flow rate. |
| Washing | Wash the cartridge with 5 mL of a methanol/water solution to remove interferences. |
| Elution | Elute the retained this compound with two 5 mL aliquots of hexane or a suitable organic solvent. |
This table is a generalized representation based on protocols for similar analytes.
Solvent Extraction and Clean-up Procedures
Solvent extraction is a fundamental technique for isolating this compound from solid environmental matrices like soil and sediment. The choice of solvent is critical and is typically based on the polarity of the target analyte. For chlorinated hydrocarbons, a mixture of a nonpolar and a polar solvent, such as hexane and acetone or methylene chloride and acetone, is often effective. epa.govthermofisher.com
Pressurized liquid extraction (PLE) or Soxhlet extraction are common methods. epa.gov Following extraction, a clean-up step is essential to remove co-extracted matrix components that can interfere with chromatographic analysis. Common clean-up techniques include:
Adsorption Chromatography: The extract is passed through a column containing an adsorbent like Florisil, silica gel, or alumina. nih.govthamesrestek.co.ukclu-in.org These materials retain polar interfering compounds, allowing the less polar this compound to be eluted with a nonpolar solvent.
Gel Permeation Chromatography (GPC): This technique separates compounds based on their molecular size. GPC is particularly effective for removing high-molecular-weight interferences such as lipids from biological samples. googleapis.com
Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This can be removed by passing the extract through activated copper powder or by adding mercury, which reacts with sulfur to form a precipitate. googleapis.com
Table 2: Example of a Solvent Extraction and Clean-up Procedure for Soil/Sediment
| Step | Procedure |
| Extraction | Extract the sample with a hexane/acetone (1:1 v/v) mixture using a Soxhlet apparatus for 16-24 hours. |
| Concentration | Concentrate the extract using a rotary evaporator. |
| Clean-up | Pass the concentrated extract through a glass column packed with activated Florisil. Elute with hexane. |
| Sulfur Removal (if necessary) | Shake the extract with activated copper powder to remove elemental sulfur. |
| Final Concentration | Concentrate the cleaned extract to a final volume for analysis. |
This table provides a generalized workflow based on established methods for chlorinated pesticides and PCBs.
Chromatographic Separation Technologies
Chromatography is the cornerstone of analyzing complex environmental extracts, providing the necessary separation of this compound from other compounds prior to detection.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is the most common technique for the analysis of volatile and semi-volatile chlorinated organic compounds like this compound. thermofisher.com The separation is achieved on a capillary column with a nonpolar or semi-polar stationary phase.
Commonly used columns include those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS). hpst.cz The selection of the column and the temperature program of the GC oven are optimized to achieve baseline separation of the target analyte from potential isomers and other co-extractants.
The use of dual-column systems, where two columns of different polarities are connected to a single injection port, can provide enhanced separation and confirmation of the analyte's identity. epa.gov
Table 3: Typical Gas Chromatography (GC) Parameters for Chlorinated Hydrocarbons
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
These parameters are representative and may require optimization for specific applications.
Liquid Chromatography (LC) Applications
While GC is the predominant technique, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry can be a viable alternative, particularly for less volatile or thermally labile compounds. For compounds similar to this compound, such as hydroxylated PCBs, reversed-phase LC is the preferred mode. nih.govmdpi.com
In reversed-phase LC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. chromedia.org A gradient elution, where the proportion of the organic solvent is increased during the analysis, is often employed to effectively separate compounds with a range of polarities.
Spectrometric Detection and Identification Methods
Spectrometric detectors, particularly mass spectrometers, are essential for the unambiguous identification and quantification of this compound.
Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the gold standard for the analysis of chlorinated organic compounds. nih.gov Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, providing a molecular fingerprint of the compound. nih.gov
For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be used. nih.govd-nb.info In this technique, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) significantly reduces background noise and improves detection limits. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and further confirm its identity. lcms.cz
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₇Cl₃O |
| Molecular Weight | 284.5 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Key Mass Fragments (m/z) | 284 (M+), 249, 214, 145 |
Data obtained from PubChem CID 40319. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is a cornerstone for the analysis of this compound. For structural elucidation, the mass spectrometer fragments the molecule into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern helps confirm the presence of the trichlorinated diphenyl ether structure.
For quantitative analysis, high-performance liquid chromatography combined with ion-trap mass spectrometry (HPLC-MSn) allows for the detection of trace amounts of the compound. chimia.ch By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument focuses only on specific ions known to be characteristic of this compound, significantly enhancing sensitivity and reducing background interference. This approach enables the achievement of very low detection limits, often in the picogram range. chimia.ch
| Parameter | Technique | Application for this compound |
| Ionization | Electron Ionization (EI) | Creates predictable and reproducible fragmentation patterns for structural confirmation. |
| Mass Analysis | Quadrupole / Ion Trap | Allows for the selection and fragmentation of specific ions for MS/MS analysis and quantification. |
| Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity for quantifying trace levels by monitoring characteristic ions. |
| Hyphenation | GC-MS, HPLC-MS | Separates the analyte from complex matrices before detection, ensuring specificity. chimia.ch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of synthesized this compound and its related products. core.ac.uk Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the molecular skeleton. mdpi.com
¹H NMR spectroscopy would be used to determine the number and connectivity of hydrogen atoms, with chemical shifts and coupling constants revealing the substitution pattern on the two phenyl rings. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments help identify the different types of carbon atoms (quaternary, CH, CH₂, CH₃), confirming the carbon framework of the molecule. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, providing definitive structural proof.
| NMR Technique | Information Obtained | Relevance to this compound Structure |
| ¹H NMR | Number, environment, and connectivity of protons. | Confirms the arrangement of the 7 protons on the aromatic rings. |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Identifies the 12 unique carbons in the molecular structure. |
| DEPT | Differentiates between CH, CH₂, and CH₃ carbons. | Confirms the presence of aromatic CH groups. |
| 2D NMR (COSY, HSQC) | Establishes proton-proton and proton-carbon correlations. | Verifies the substitution pattern of chlorine atoms and the ether linkage. |
Quantitative Analysis Protocols and Method Validation
To ensure that the data generated is reliable and reproducible, rigorous quantitative analysis protocols must be developed and validated. pharmjournal.ru Method validation demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov
Key validation parameters include linearity, selectivity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pharmjournal.runih.gov A typical protocol involves preparing a series of calibration standards and processing them alongside quality control samples and the unknown samples. The instrument's response to the standards is used to build a calibration curve, from which the concentration of this compound in the samples is determined.
| Validation Parameter | Description | Acceptance Criteria Example |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 for the calibration curve. nih.gov |
| Accuracy | The closeness of the measured value to the true value. | 80-120% recovery of a spiked analyte in a sample matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Surrogate Standard Performance Evaluation
Surrogate standards are used to monitor the performance of the analytical method for each individual sample. These are compounds that are chemically similar to the target analyte(s) but are not expected to be found in environmental samples. They are added to all samples, method blanks, and quality control samples before extraction.
The recovery of the surrogate standard is a measure of the method's efficiency for that specific sample matrix. If the surrogate recovery is outside the established acceptance limits (e.g., 70-130%), it may indicate a problem with the sample preparation or analysis for that particular sample, potentially invalidating the result.
Quality Assurance and Quality Control in Analytical Investigations
A robust QA/QC program includes the use of high-purity reagents, certified reference materials, and properly calibrated instrumentation. It also mandates the routine analysis of various QC samples:
Method Blanks: An analyte-free matrix processed identically to the samples to check for contamination during the analytical procedure.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with a known amount of the analyte and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
Calibration Verification: Periodic analysis of a standard to verify that the instrument's calibration is still valid. shimadzu.com
| QC Sample Type | Purpose | Frequency |
| Method Blank | Assess laboratory contamination. | One per analytical batch. |
| Laboratory Control Sample (LCS) | Assess method accuracy. | One per analytical batch. |
| Matrix Spike / Duplicate (MS/MSD) | Assess matrix effects on accuracy and precision. | One set per 20 samples. |
| Calibration Verification Standard | Verify instrument calibration stability. | Every 10-12 samples. |
Environmental Remediation Strategies for Halogenated Diphenyl Ether Contamination
Bioremediation Technologies
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic or non-toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. For halogenated diphenyl ethers and similar compounds, bioremediation primarily involves microbial processes that can break down these persistent organic pollutants.
Microbial Remediation Approaches (e.g., Bioaugmentation, Biostimulation)
Microbial remediation strategies for chlorinated aromatic compounds often involve two main approaches: bioaugmentation and biostimulation.
Bioaugmentation is the process of introducing specific, often pre-cultured, microorganisms to a contaminated site to enhance the degradation of target pollutants. This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers to carry out effective degradation. A notable example is the use of Dehalococcoides mccartyi, a group of anaerobic bacteria known for their ability to carry out organohalide respiration, where they use chlorinated compounds as electron acceptors. These bacteria have been successfully used to dechlorinate PCBs and PBDEs. For instance, studies have shown that Dehalococcoides species can reductively dehalogenate higher chlorinated biphenyls to lower chlorinated congeners, which are then more susceptible to aerobic degradation. nih.gov
Biostimulation , on the other hand, involves the modification of the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminants. This can be achieved by adding nutrients, electron acceptors (like oxygen), or electron donors (like lactate or vegetable oil) to the contaminated soil or water. For anaerobic dechlorination of PCBs, the addition of electron donors can stimulate the activity of dehalogenating bacteria. For example, the addition of lactate has been shown to enhance the anaerobic degradation of PCBs in contaminated soils by promoting the growth of iron-reducing bacteria that play a role in the dehalogenation process. nih.gov
| Remediation Approach | Description | Target Compounds (Analogs) | Key Microorganisms/Amendments |
| Bioaugmentation | Introduction of specific microorganisms to a contaminated site. | PCBs, PBDEs | Dehalococcoides mccartyi, Dehalobacter restrictus, Desulfitobacterium hafniense |
| Biostimulation | Stimulation of indigenous microbial activity by adding nutrients or other amendments. | PCBs, Chlorinated Phenols | Lactate, vegetable oil, ferrous ions (Fe2+) |
Factors Enhancing Microbial Degradation Efficiency
The efficiency of microbial degradation of halogenated diphenyl ethers and related compounds is influenced by a variety of environmental and biological factors. Understanding and optimizing these factors is crucial for the successful implementation of bioremediation strategies.
Key factors that enhance microbial degradation efficiency include:
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is vital for microbial growth and metabolism. In many contaminated environments, these nutrients may be limited, and their addition can significantly enhance bioremediation.
Electron Acceptor/Donor Availability: For anaerobic degradation processes like reductive dehalogenation, the availability of suitable electron donors is critical. Conversely, for aerobic degradation, the presence of an electron acceptor like oxygen is necessary.
pH: The pH of the soil or water can affect microbial enzyme activity and the bioavailability of contaminants. Most microbial degradation processes occur optimally within a neutral pH range.
Temperature: Temperature influences microbial growth rates and enzyme kinetics. Each microbial species has an optimal temperature range for its metabolic activities.
Contaminant Bioavailability: The extent to which a contaminant is available to microorganisms for degradation is a key limiting factor. Halogenated diphenyl ethers are often hydrophobic and tend to sorb strongly to soil organic matter, reducing their bioavailability. The use of surfactants can sometimes increase the bioavailability of these compounds.
Presence of Co-contaminants: The presence of other organic or inorganic compounds can either inhibit or enhance the degradation of the target pollutant. For example, some compounds can serve as co-metabolites, where the degradation of one compound is facilitated by the presence of another that serves as the primary energy source for the microorganisms.
| Factor | Influence on Degradation Efficiency | Optimal Conditions (General) |
| Nutrient Availability | Essential for microbial growth and metabolism. | Balanced C:N:P ratio |
| Electron Acceptor/Donor | Crucial for microbial respiration and energy production. | Presence of appropriate electron acceptors (e.g., oxygen for aerobic) or donors (e.g., lactate for anaerobic). |
| pH | Affects enzyme activity and contaminant bioavailability. | Generally neutral pH (6.5-7.5) |
| Temperature | Influences microbial growth and metabolic rates. | Varies depending on the microbial community; generally mesophilic (20-40°C) for many degraders. |
| Bioavailability | Determines the accessibility of the contaminant to microorganisms. | Higher for dissolved-phase contaminants; can be enhanced with surfactants. |
Chemical Remediation Methodologies
Chemical remediation involves the use of chemical reactions to transform contaminants into less harmful substances. For persistent organic pollutants like halogenated diphenyl ethers, two primary chemical remediation approaches are advanced oxidation processes and reductive dehalogenation.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of organic compounds.
Common AOPs for the degradation of chlorinated aromatic compounds include:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. These processes have been shown to be effective in degrading chlorophenols. For example, the photo-Fenton process was found to be more effective than the UV/H₂O₂ process for the degradation of p-chlorophenol, achieving a higher rate of degradation in a shorter time. nih.gov
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants. Photocatalytic degradation has been successfully applied to various chloroaromatic compounds. epa.gov
Sonochemical Degradation: This method uses high-frequency ultrasound to induce acoustic cavitation in a liquid, creating localized hot spots with extreme temperatures and pressures. These conditions lead to the formation of hydroxyl radicals from the thermal decomposition of water molecules, which then degrade the organic pollutants. The degradation of p-chlorophenol has been demonstrated using this technique. researchgate.net
| AOP Method | Reagents/Catalysts | Mechanism | Target Compounds (Analogs) |
| Fenton | H₂O₂, Fe²⁺ | Generation of hydroxyl radicals (•OH) | Chlorophenols |
| Photo-Fenton | H₂O₂, Fe²⁺/Fe³⁺, UV light | Enhanced •OH production and catalyst regeneration | Chlorophenols |
| Photocatalysis | TiO₂, UV light | Generation of •OH and other reactive oxygen species | Chloroaromatic compounds |
| Sonochemistry | Ultrasound | Acoustic cavitation and •OH formation | Chlorophenols, Halogenated organic compounds |
Reductive Dehalogenation Techniques
Reductive dehalogenation involves the removal of halogen atoms from a molecule with the concurrent addition of electrons. This process is particularly effective for highly halogenated compounds, as the removal of halogens often decreases their toxicity and increases their susceptibility to further degradation.
A prominent technique for chemical reductive dehalogenation is the use of zero-valent iron (ZVI) . ZVI is a strong reducing agent that can donate electrons to chlorinated organic compounds, leading to the replacement of chlorine atoms with hydrogen atoms. Nanoscale zero-valent iron (nZVI) is often used due to its high surface area and reactivity. ZVI has been shown to effectively dechlorinate PCBs. The addition of a catalyst, such as palladium (Pd), to ZVI can significantly enhance the rate of dechlorination. For example, palladized nZVI has been shown to increase the dechlorination rate of a PCB congener by 500 times compared to nZVI alone. nih.gov
| Technique | Reagent | Mechanism | Target Compounds (Analogs) |
| Zero-Valent Iron (ZVI) | Fe⁰ | Electron donation leading to the replacement of chlorine with hydrogen. | PCBs |
| Palladized ZVI (Pd/Fe) | Fe⁰, Pd | Catalytic enhancement of the reductive dehalogenation process. | PCBs |
Physical Remediation Approaches
Physical remediation methods aim to separate or remove contaminants from the soil or water without necessarily destroying them. These methods are often used as a preliminary step before other treatments or for containment of the contamination.
Common physical remediation approaches for soils contaminated with halogenated diphenyl ethers and similar compounds include:
Soil Washing and Solvent Extraction: Soil washing is an ex-situ process where contaminated soil is excavated and washed with a liquid solution to extract the contaminants. The washing solution can be water, acidic or basic solutions, or surfactants. Solvent extraction is a similar process that uses an organic solvent to dissolve and remove the contaminants from the soil. The choice of solvent depends on the properties of the contaminant. For PCBs, solvents like hexane and acetone have been used effectively in Soxhlet extraction methods. nih.gov A study on soil washing technology demonstrated a 95% reduction in total PCB Aroclor concentration from 21.22 ppm to 1.01 ppm. ecospears.com
Thermal Desorption: This ex-situ technology uses heat to volatilize contaminants from the soil. The contaminated soil is heated in a chamber, and the volatilized contaminants are collected and treated in an off-gas treatment system. Thermal desorption is effective for semi-volatile organic compounds like PCBs and PBDEs. The effectiveness of thermal desorption can be influenced by factors such as soil particle size and organic matter content, with higher removal rates observed for larger particle sizes. researchgate.net
| Physical Method | Description | Target Compounds (Analogs) |
| Soil Washing | Excavated soil is washed with a liquid solution to extract contaminants. | PCBs, PBDEs |
| Solvent Extraction | An organic solvent is used to dissolve and remove contaminants from the soil. | PCBs |
| Thermal Desorption | Heat is used to volatilize contaminants from the soil for collection and treatment. | PCBs, PBDEs |
Adsorption-Based Removal Mechanisms
Adsorption is a widely applied physical remediation technique for removing organic pollutants from soil and water. The process involves the accumulation of contaminants onto the surface of a solid adsorbent material. For halogenated diphenyl ethers, the effectiveness of adsorption is influenced by the physicochemical properties of both the contaminant and the adsorbent, including hydrophobicity, surface area, pore size, and the presence of functional groups.
While specific studies on 2,4',5-Trichlorodiphenyl ether are scarce, research on similar chlorinated compounds, such as trichlorophenols, indicates that various adsorbents can be effective. These include:
Activated Carbon: Known for its high surface area and porous structure, activated carbon is a common adsorbent for a wide range of organic pollutants. The mechanism often involves hydrophobic interactions and π-π interactions between the aromatic rings of the contaminant and the carbon surface.
Biochar: A charcoal-like material produced from the pyrolysis of biomass, biochar has gained attention as a sustainable adsorbent. Its surface chemistry can be tailored to enhance the adsorption of specific pollutants.
Clays and Modified Clays: Natural clays and organo-clays (clays modified with organic surfactants) can also adsorb hydrophobic organic compounds. The mechanism typically involves partitioning into the organic phase of the modified clay.
Integrated Remediation Systems and Combined Approaches
Treating sites contaminated with persistent organic pollutants like halogenated diphenyl ethers often requires more than a single remediation technology. Integrated remediation systems, which combine multiple treatment approaches, can offer a more effective and efficient cleanup strategy. These systems can be applied sequentially or concurrently to target different phases of contamination or to leverage synergistic effects between technologies.
For halogenated organic compounds in general, several combined approaches have been explored:
Adsorption followed by Microbial Degradation: This approach uses an adsorbent to concentrate the contaminant, making it more bioavailable for subsequent degradation by microorganisms.
Chemical Oxidation/Reduction followed by Bioremediation: Aggressive chemical treatments can be used to break down the parent compound into less toxic or more biodegradable intermediates, which are then treated using bioremediation.
Phytoremediation combined with Biochar: The addition of biochar to soil can reduce the toxicity of contaminants to plants, thereby enhancing the effectiveness of phytoremediation (the use of plants to remove or degrade pollutants). researchgate.netmdpi.com The biochar can adsorb the pollutants, while the plant roots and associated microbes contribute to their degradation. researchgate.netmdpi.com
Bioremediation and Electrokinetics: This combination, known as bio-electrokinetics, has shown synergistic effects in the remediation of petroleum-contaminated soil and could be applicable to other persistent organic pollutants. nih.gov
While these integrated systems have been conceptualized and tested for various halogenated compounds, specific case studies or detailed research findings on their application to sites contaminated with this compound are not prominent in the existing scientific literature. The development and optimization of such systems would require a thorough understanding of the specific site conditions and the behavior of this compound in the environment.
Emerging Research Frontiers and Methodological Innovations
Computational Modeling and Predictive Analytics for Environmental Fate and Degradation
The environmental fate of 2,4',5-Trichlorodiphenyl ether is increasingly being studied through computational modeling and predictive analytics, which offer valuable insights into its behavior without exhaustive experimental testing. These models are crucial for understanding the distribution and persistence of such contaminants in various environmental compartments. researchgate.net Environmental fate models (EFMs) utilize quantitative descriptions of transport, transfer, and degradation processes to predict a chemical's concentration and behavior in the environment. mdpi.com
A common approach involves multimedia compartmental models, which divide the environment into distinct, homogeneous compartments such as air, water, soil, and sediment. researchgate.netmdpi.com By solving mass balance equations under steady-state conditions, these models can estimate the distribution of a chemical based on its physicochemical properties and constant emission rates. researchgate.net Key processes factored into these models include both removal mechanisms (like biodegradation and photodegradation) and intermedia transport (advective and diffusive movements between compartments). researchgate.net For instance, a water quality model was successfully used to evaluate the fate of 2,4,6-trichlorophenol, a related organochlorine compound, in a lake ecosystem, demonstrating the ability of such models to link industrial loadings to concentrations in water, sediment, and biota. taylorfrancis.com
More advanced computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are also being employed to study persistent organic pollutants. nih.gov While MD can simulate interactions in large systems, DFT provides deep molecular insights into reaction mechanisms, although at a higher computational cost. nih.gov These techniques can predict degradation pathways, reaction kinetics, and the formation of potentially more toxic transformation products. researchgate.net The integration of these methods is proving valuable for guiding risk assessments and developing effective remediation strategies for persistent contaminants like this compound. nih.gov
Key Processes in Environmental Fate Modeling
| Process Type | Description | Examples | Modeling Relevance |
|---|---|---|---|
| Intermedia Transport | Movement of a chemical from one environmental compartment to another. | Volatilization from water to air, adsorption from water to sediment. | Determines the distribution and partitioning of the compound in the environment. |
| Transformation/Degradation | Chemical alteration of the parent compound into other substances. | Biodegradation, photolysis, hydrolysis. | Predicts the persistence of the compound and the formation of potential transformation products. |
| Advection/Dispersion | Transport within a single compartment due to bulk flow. | Movement with water currents or air currents. | Calculates the spatial and temporal concentration gradients within a compartment. |
Development of Novel Analytical Techniques for Trace Contaminant Detection
The detection of trace levels of this compound and related polychlorinated diphenyl ethers (PCDEs) in complex environmental matrices presents a significant analytical challenge. nih.gov Standard methodologies rely heavily on gas chromatography (GC), often coupled with highly sensitive detectors. nih.govcdc.gov The electron capture detector (ECD) is particularly effective due to its high sensitivity for chlorinated compounds, while mass spectrometry (MS) provides structural confirmation and quantification. nih.govcdc.gov To improve accuracy, the congener-specific determination using standard mixtures of individual congeners is the preferred method over relying on commercial mixtures. nih.gov
Recent innovations focus on enhancing both the separation and detection capabilities for these trace contaminants. High-resolution gas chromatography (HRGC) with capillary columns is indispensable for separating the numerous PCDE and polychlorinated biphenyl (B1667301) (PCB) congeners that may be present in a sample. cdc.gov However, co-elution, where two different compounds exit the GC column at the same time, remains a challenge, such as the noted co-elution of PCB congener CB180 and a brominated diphenyl ether. nih.gov To address this, advanced techniques like two-dimensional gas chromatography (2D-GC) are being explored for their superior separation power, which could soon see broader use in routine analysis. nih.gov
Sample preparation is a critical step, often involving solvent extraction, cleanup to remove interfering compounds, and concentration. cdc.gov Innovations in this area include the use of magnetic solid-phase extraction (MSPE), which has been successfully applied for the preconcentration of chlorophenoxy acid herbicides from soil and water samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.com Furthermore, novel derivatization techniques are being developed to improve the chromatographic behavior and sensitivity of related compounds, such as the formation of trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) esters for chlorophenoxy acid herbicides, allowing for detection limits in the picogram range. researchgate.net These advancements in sample preparation and instrumentation are crucial for the accurate quantification of this compound at environmentally relevant concentrations.
Comparison of Analytical Techniques for Chlorinated Aromatic Compounds
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separates compounds based on boiling point and polarity; detects electron-absorbing compounds. | Exceptional sensitivity for halogenated compounds. cdc.gov | Less specific than MS; can be prone to interferences. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds via GC and identifies them based on their mass-to-charge ratio. | Provides structural confirmation and congener-specific quantification. clu-in.org | Generally less sensitive than GC-ECD for some compounds. clu-in.org |
| High-Resolution Gas Chromatography (HRGC) | Utilizes long, narrow capillary columns for superior separation of complex mixtures. | Essential for separating a large number of congeners. cdc.gov | Co-elution of some congeners can still occur. nih.gov |
| Two-Dimensional Gas Chromatography (2D-GC) | Uses two different GC columns to achieve enhanced separation of highly complex samples. | Provides high-resolution separation, resolving co-eluting peaks. nih.gov | More complex instrumentation and data analysis. |
In-depth Elucidation of Complex Biotransformation Pathways and Enzyme Mechanisms
Understanding the biotransformation of this compound is critical for assessing its persistence and potential for forming other toxic compounds. Research on structurally similar molecules provides significant insight into its likely metabolic fate. For example, the bacterium Sphingomonas sp. strain SS33 has been shown to biodegrade dihalodiphenyl ethers, such as 2,4-dichlorodiphenyl ether. nih.gov The transformation process involves the cleavage of the ether bond, yielding halogenated phenols and catechols, which are then further mineralized. nih.gov
Similarly, studies on the closely related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) reveal key enzymatic processes. In Burkholderia cepacia AC1100, the degradation is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, which cleaves the ether linkage to produce 2,4,5-trichlorophenol (B144370) and glyoxylate. ethz.ch The resulting 2,4,5-trichlorophenol undergoes further degradation through a series of enzymatic steps involving monooxygenases and dechlorinases. ethz.ch
Under anaerobic conditions, different pathways are observed. Enrichment cultures from freshwater sediments have demonstrated the ability to degrade 2,4,5-T through ether cleavage to form 2,4,5-trichlorophenol, followed by reductive dechlorination to 3-chlorophenol. nih.gov Another identified pathway involves the initial reductive dechlorination of 2,4,5-T to 2,5-dichlorophenoxyacetic acid. nih.gov Specific microorganisms, including Dehalobacter, have been implicated in these reductive dechlorination steps. researchgate.net The metabolism of 2,4',5-trichlorobiphenyl, a PCB with the same chlorine substitution pattern, has been shown to proceed via the mercapturic acid pathway, indicating another potential route for biotransformation. nih.gov The enzymes involved in these initial attacks, such as toluene (B28343) dioxygenase and toluene monooxygenase, have been implicated in the degradation of other chlorinated pollutants like trichloroethylene, suggesting that a range of broad-specificity enzymes may act on this compound. okstate.edu
Interdisciplinary Research on Environmental Dynamics and Transport
The environmental dynamics of this compound are governed by a complex interplay of its physical and chemical properties with environmental conditions. As a member of the polychlorinated diphenyl ethers (PCDEs), it is expected to exhibit persistence, a capacity for long-range environmental transport, and the potential for bioaccumulation and biomagnification in food webs. nih.gov An interdisciplinary approach, combining environmental chemistry, toxicology, and atmospheric and aquatic sciences, is essential to fully characterize its behavior.
The transport of this compound between environmental compartments is a key area of research. Its moderate solubility and low volatility suggest that when released into soil, it will dissolve at a moderate rate and adsorb to organic matter. tpsgc-pwgsc.gc.ca From there, it can be transported into groundwater or, via runoff, into surface waters where it can adsorb to sediments. tpsgc-pwgsc.gc.caepa.gov In aquatic systems, it is expected to biodegrade slowly and strongly adsorb to sediment. epa.gov Atmospheric transport can occur, particularly if the compound is adsorbed to particulate matter, allowing for distribution far from its original source. nih.gov
Bioaccumulation is another critical aspect of its environmental dynamics. The process involves the uptake and concentration of the chemical in an organism from its surrounding environment. oregonstate.edu Due to its lipophilic nature, this compound is likely to accumulate in the fatty tissues of organisms, leading to biomagnification as it moves up the food chain. Understanding these dynamics requires integrated studies that monitor concentrations in various environmental media (air, water, soil, sediment) and biota across different trophic levels to build a comprehensive picture of its environmental risk profile. nih.govoregonstate.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
